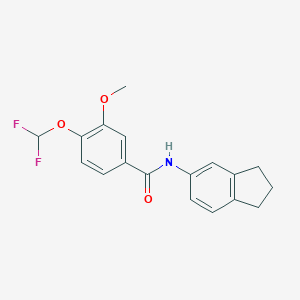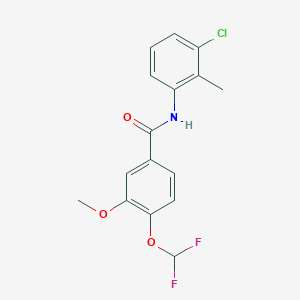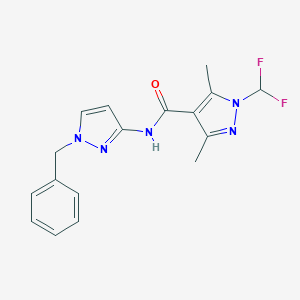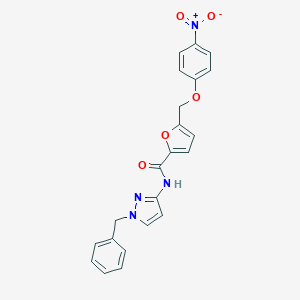![molecular formula C14H14BrN3O3 B279857 ethyl 3-[(4-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279857.png)
ethyl 3-[(4-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[(4-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate, also known as BRD0705, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
Ethyl 3-[(4-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate has been found to inhibit the activity of the enzyme bromodomain-containing protein 4 (BRD4), which plays a role in the regulation of gene expression. By inhibiting BRD4, this compound can alter the expression of genes involved in various cellular processes, such as cell growth and inflammation.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In addition to its anticancer and anti-inflammatory effects, it has also been found to inhibit the growth of bacteria and fungi. It has also been found to have neuroprotective effects, with results showing its ability to protect neurons from oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 3-[(4-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate in lab experiments is its specificity for BRD4, which allows for targeted inhibition of gene expression. However, one limitation is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several potential future directions for research on ethyl 3-[(4-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate. One direction is to further investigate its potential as an anticancer agent, particularly in vivo. Another direction is to study its potential as an anti-inflammatory agent in animal models of inflammation. Additionally, further research could be done to explore its potential as a neuroprotective agent and its effects on bacterial and fungal growth.
Synthesis Methods
Ethyl 3-[(4-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate can be synthesized using a multi-step process that involves the reaction of 4-bromoaniline with ethyl 2-oxo-4-phenylbutyrate to form ethyl 3-[(4-bromoanilino)carbonyl]-4-phenylbutyrate. This compound is then reacted with hydrazine hydrate to form this compound.
Scientific Research Applications
Ethyl 3-[(4-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate has been found to have potential applications in various fields of scientific research. It has been studied for its potential as an anticancer agent, with promising results in inhibiting the growth of cancer cells in vitro. It has also been studied for its potential as an anti-inflammatory agent, with results showing its ability to inhibit the production of pro-inflammatory cytokines.
Properties
Molecular Formula |
C14H14BrN3O3 |
|---|---|
Molecular Weight |
352.18 g/mol |
IUPAC Name |
ethyl 5-[(4-bromophenyl)carbamoyl]-2-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C14H14BrN3O3/c1-3-21-14(20)12-8-11(17-18(12)2)13(19)16-10-6-4-9(15)5-7-10/h4-8H,3H2,1-2H3,(H,16,19) |
InChI Key |
WEMAJLFNHGMWMW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=NN1C)C(=O)NC2=CC=C(C=C2)Br |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C)C(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-2-methylphenyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279774.png)


![3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B279777.png)
![3-[(4-methoxyphenoxy)methyl]-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B279780.png)



![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B279788.png)


![5,7-bis(difluoromethyl)-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279794.png)

![1-(difluoromethyl)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B279796.png)
